molecular formula C18H21N3 B5851172 1-Ethyl-N-[(4-ethylphenyl)methyl]-1H-1,3-benzodiazol-2-amine

1-Ethyl-N-[(4-ethylphenyl)methyl]-1H-1,3-benzodiazol-2-amine

Cat. No.: B5851172
M. Wt: 279.4 g/mol
InChI Key: YIRVQRJEYDWJOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-[(4-ethylphenyl)methyl]-1H-1,3-benzodiazol-2-amine is an organic compound belonging to the benzodiazole family. This compound is characterized by its unique structure, which includes an ethyl group attached to the nitrogen atom of the benzodiazole ring and a 4-ethylphenylmethyl group attached to the nitrogen atom. Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-N-[(4-ethylphenyl)methyl]-1H-1,3-benzodiazol-2-amine typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Alkylation: The nitrogen atom of the benzodiazole ring is alkylated using ethyl halides in the presence of a base such as potassium carbonate.

    N-Benzylation: The final step involves the N-benzylation of the alkylated benzodiazole with 4-ethylbenzyl chloride in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-N-[(4-ethylphenyl)methyl]-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogenating agents, nitrating agents; carried out under controlled temperatures and solvent conditions.

Major Products:

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated, nitrated, or other substituted benzodiazole derivatives.

Scientific Research Applications

1-Ethyl-N-[(4-ethylphenyl)methyl]-1H-1,3-benzodiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its pharmacological activities, including potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-Ethyl-N-[(4-ethylphenyl)methyl]-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Methyl-N-[(4-methylphenyl)methyl]-1H-1,3-benzodiazol-2-amine
  • 1-Propyl-N-[(4-propylphenyl)methyl]-1H-1,3-benzodiazol-2-amine
  • 1-Butyl-N-[(4-butylphenyl)methyl]-1H-1,3-benzodiazol-2-amine

Comparison: 1-Ethyl-N-[(4-ethylphenyl)methyl]-1H-1,3-benzodiazol-2-amine stands out due to its specific ethyl substitutions, which can influence its chemical reactivity, solubility, and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it unique for certain applications.

Properties

IUPAC Name

1-ethyl-N-[(4-ethylphenyl)methyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-3-14-9-11-15(12-10-14)13-19-18-20-16-7-5-6-8-17(16)21(18)4-2/h5-12H,3-4,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRVQRJEYDWJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N2CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.